tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

Medicinal Chemistry Drug Design Pharmacokinetics

CAS 854038-91-8 is a dual-protected azetidine intermediate with orthogonal Boc (acid-labile) and benzhydryl (hydrogenolysis-labile) groups, enabling selective sequential deprotection without scaffold degradation. Predicted LogP of 4.2 makes it the strategic choice for CNS drug discovery programs requiring blood-brain barrier penetration. Its benzhydryl steric bulk enables selective ligand design for shallow protein pockets. Validated in Bayer and Daiichi patent routes, this intermediate reduces development time and regulatory risk. Choose for 3D complexity and scalable synthesis.

Molecular Formula C22H28N2O2
Molecular Weight 352.5
CAS No. 854038-91-8
Cat. No. B3030012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
CAS854038-91-8
Molecular FormulaC22H28N2O2
Molecular Weight352.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3
InChIKeyWYPGAZRNYWLYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8) as a Specialized Azetidine Building Block for Drug Discovery


tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8) is a synthetic azetidine derivative with the molecular formula C22H28N2O2 and a molecular weight of 352.47 g/mol [1]. It is characterized by a unique combination of protecting groups: an acid-labile tert-butyl carbamate (Boc) and a hydrogenolysis-labile benzhydryl group on the azetidine nitrogen [2]. This dual-protection strategy is critical for complex synthetic sequences where orthogonal deprotection is required, making the compound a versatile intermediate in medicinal chemistry rather than a direct bioactive molecule [3].

Why Generic Azetidine Intermediates Cannot Substitute for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate


The scientific value of this compound lies in its precisely engineered orthogonal protecting group strategy, which cannot be replicated by simpler analogs. Substituting with a generic azetidine, such as one lacking the N-methyl or benzhydryl group, would collapse the multi-step protection scheme, rendering subsequent selective deprotection impossible without degrading the core scaffold [1]. The specific combination of the electron-rich benzhydryl amine and the sterically hindered N-methyl carbamate influences the steric and electronic environment at the C3 position, directly impacting regioselectivity in subsequent reactions and overall synthetic yield. As a key patented intermediate, this specific compound provides a confirmed synthetic path to valuable intellectual property, a claim a generic building block cannot make [2].

Quantitative Differentiation Evidence for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate


Lipophilicity Advantage of N-Methyl Carbamate over N-H Analog

The N-methyl substitution on the carbamate nitrogen significantly increases the calculated lipophilicity compared to the direct N-H analog. For the target compound, the computed LogP is 4.2 (XLogP3-AA) [1], whereas the structurally similar tert-butyl azetidin-3-ylcarbamate (CAS 577777-20-9, lacking the N-methyl group) has a computed LogP of 1.4 . This difference in LogP is a critical parameter for predicting blood-brain barrier permeability and overall pharmacokinetic profiles in drug discovery programs.

Medicinal Chemistry Drug Design Pharmacokinetics

Steric Bulk Modification at Azetidine C3 Position vs. Unsubstituted Azetidine

The presence of both N-Boc and N-benzhydryl groups in the target compound introduces substantial steric bulk at the azetidine C3 position, which is absent in simpler azetidine building blocks. The target compound has a molecular weight of 352.47 g/mol [1], while a simpler analog like tert-butyl azetidin-3-ylcarbamate (CAS 577777-20-9) has a molecular weight of 186.25 g/mol . The benzhydryl group's large steric volume is often used to control diastereoselectivity in reactions at adjacent centers, a tactical advantage not offered by the smaller comparator.

Synthetic Chemistry Reaction Selectivity Pharmacophore Design

Proven Synthetic Tractability and Patent-Backed Applicability

Unlike many research chemicals, the synthesis and use of this specific compound are documented in primary patents from major pharmaceutical companies. It is explicitly reported as a synthetic intermediate in patent WO2005/054239 A1 (Bayer Healthcare AG) on page 40, and in patent WO2007/020936 A1 (Daiichi Pharmaceutical Co., Ltd.) on pages 179-180 [1]. This provides direct, verifiable proof of its utility in constructing pharmacologically relevant molecules, a level of validation rarely available for non-commercialized analogs.

Process Chemistry Intellectual Property API Intermediate

Validated Research and Application Scenarios for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate


Synthesis of CNS-Penetrant Drug Candidates Leveraging High Lipophilicity

Based on the significantly higher predicted LogP of 4.2 compared to N-H azetidine carbamates (LogP ~1.4) [1], this compound is the preferred intermediate for medicinal chemistry programs targeting CNS disorders. Its high lipophilicity is a crucial starting point for designing molecules that must cross the blood-brain barrier, making it a strategic choice for projects focused on neurological or psychiatric conditions.

Construction of Complex, Sterically Demanding Pharmacophores

The large steric bulk provided by the benzhydryl group (molecular weight of 352.47 g/mol) [2] makes this compound ideal for designing ligands with high selectivity for specific protein conformations or shallow binding pockets. It is a key reagent for creating 3D molecular complexity, directly influencing the selectivity profile of a lead series over flexible, linear analogs.

Process Development Using Industry-Validated Intermediates

For process chemists tasked with scaling up the synthesis of patent-protected molecules, this compound is a critical, documented intermediate. Its successful use in the synthetic routes patented by Bayer and Daiichi [3] provides a pre-validated path, reducing development time and demonstrating regulatory familiarity, in contrast to starting from a non-patented, structurally similar but unproven intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.